molecular formula C20H18Cl2N2O2S B2670430 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine CAS No. 670270-19-6

1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No. B2670430
CAS RN: 670270-19-6
M. Wt: 421.34
InChI Key: GPVWOYKYVWEZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine, also known as DNPS, is a chemical compound that has been extensively studied for its potential use in scientific research. DNPS is a piperazine-based compound that has been found to have a variety of biochemical and physiological effects, including its ability to modulate the activity of certain ion channels and receptors in the body. In

Mechanism of Action

1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine is believed to modulate the activity of ion channels and receptors by binding to specific sites on these proteins. For example, 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine has been found to bind to a specific site on the TRPV1 ion channel, which prevents the channel from opening in response to stimuli such as heat or capsaicin. Similarly, 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine has been found to bind to a specific site on the 5-HT2A receptor, which alters the receptor's activity and downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine has been found to have a variety of biochemical and physiological effects, including its ability to modulate ion channel and receptor activity. For example, 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine has been found to inhibit the activity of the TRPV1 ion channel, which can reduce the perception of pain and temperature. 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine has also been found to modulate the activity of the 5-HT2A receptor, which can alter mood and cognition.

Advantages and Limitations for Lab Experiments

1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine has several advantages for use in lab experiments, including its ability to modulate specific ion channels and receptors, its high potency and selectivity, and its ability to penetrate the blood-brain barrier. However, 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine also has some limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine, including its potential use as a therapeutic agent for the treatment of pain, mood disorders, and other conditions. Additionally, further research is needed to better understand the mechanism of action of 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine and to identify additional ion channels and receptors that may be modulated by this compound. Finally, more research is needed to explore the potential side effects and toxicity of 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine in different animal models and in humans.
In conclusion, 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a promising compound for scientific research due to its ability to modulate the activity of specific ion channels and receptors in the body. Further research is needed to fully understand the potential applications and limitations of this compound, and to explore its potential as a therapeutic agent for the treatment of various conditions.

Synthesis Methods

1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine can be synthesized using a variety of methods, including the reaction of 3,4-dichlorophenylpiperazine with 2-naphthalenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting compound can then be purified using column chromatography to obtain a pure sample of 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine has been studied for its potential use in a variety of scientific research applications, including its ability to modulate the activity of ion channels and receptors in the body. For example, 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine has been found to inhibit the activity of the TRPV1 ion channel, which is involved in the perception of pain and temperature. 1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine has also been found to modulate the activity of the 5-HT2A receptor, which is involved in the regulation of mood and cognition.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2S/c21-19-8-6-17(14-20(19)22)23-9-11-24(12-10-23)27(25,26)18-7-5-15-3-1-2-4-16(15)13-18/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVWOYKYVWEZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine

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